molecular formula C7H4BrClO B1290519 2-Bromo-3-chlorobenzaldehyde CAS No. 74073-40-8

2-Bromo-3-chlorobenzaldehyde

Cat. No.: B1290519
CAS No.: 74073-40-8
M. Wt: 219.46 g/mol
InChI Key: VEJPLARLFWIYNM-UHFFFAOYSA-N
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Description

Significance of Aryl Halides in Synthetic Organic Chemistry

Aryl halides, which are aromatic compounds where one or more hydrogen atoms on the aromatic ring are replaced by a halogen, are fundamental substrates in synthetic organic chemistry. Their importance largely stems from their ability to participate in a wide array of metal-catalyzed cross-coupling reactions. nih.govwikipedia.org These reactions, which form carbon-carbon and carbon-heteroatom bonds, are among the most powerful tools for molecular construction. scienceopen.com

The development of palladium-catalyzed cross-coupling reactions, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, revolutionized modern synthesis. wikipedia.org In these reactions, the carbon-halogen bond of the aryl halide is activated by a transition metal catalyst, typically palladium, nickel, or copper, allowing for the coupling of two different organic fragments. nih.govscienceopen.comwiley-vch.de

Key examples of such transformations include:

Suzuki-Miyaura Coupling: Couples an aryl halide with an organoboron compound. nih.gov

Negishi Coupling: Involves the reaction of an aryl halide with an organozinc compound. nih.gov

Heck Coupling: Reacts an aryl halide with an alkene. wiley-vch.de

Stille Coupling: Uses an organotin compound as the coupling partner for the aryl halide. wiley-vch.de

Sonogashira Coupling: Couples an aryl halide with a terminal alkyne. wiley-vch.de

The reactivity of the aryl halide in these reactions is dependent on the nature of the halogen, with the reactivity order generally being I > Br > Cl. While chlorides are economically advantageous, their C-Cl bonds are often less reactive. wikipedia.org The presence of these halogen "handles" allows chemists to selectively introduce a wide variety of substituents onto the aromatic ring, making aryl halides indispensable building blocks in the synthesis of complex molecules. nih.gov

Role of Aldehyde Functionality in Chemical Transformations

The aldehyde functional group (-CHO) is one of the most important carbonyl-containing groups in organic chemistry. ncert.nic.in It consists of a carbonyl center (a carbon double-bonded to an oxygen) attached to a hydrogen atom and an R group. chemistrytalk.org The polarity of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon highly electrophilic. pressbooks.pub This electrophilicity is the key to the aldehyde's diverse reactivity. chemistrytalk.orgpressbooks.pub

Aldehydes are generally more reactive than ketones in nucleophilic addition reactions for both steric and electronic reasons. ncert.nic.in The presence of only one bulky R group and a small hydrogen atom in aldehydes results in less steric hindrance for an incoming nucleophile compared to the two R groups in ketones. ncert.nic.inlibretexts.org

The aldehyde group can undergo a vast number of chemical transformations, including:

Nucleophilic Addition: This is the most characteristic reaction of aldehydes, where a nucleophile attacks the carbonyl carbon. solubilityofthings.com This can lead to the formation of alcohols (via reaction with Grignard reagents or hydrides), cyanohydrins (with hydrogen cyanide), and hemiacetals (with alcohols). ncert.nic.inlibretexts.orgsolubilityofthings.com

Oxidation: Aldehydes are easily oxidized to form carboxylic acids. solubilityofthings.com

Reduction: The aldehyde group can be reduced to a primary alcohol.

Condensation Reactions: Aldehydes react with amines to form imines (Schiff bases) and with other carbonyl compounds in aldol (B89426) condensations. ncert.nic.inlibretexts.orgsolubilityofthings.com

This wide range of reactions makes aldehydes crucial intermediates, enabling the introduction of various functional groups and the extension of carbon chains. wiserpub.com

Overview of 2-Bromo-3-chlorobenzaldehyde as a Key Building Block

This compound is a dihalogenated aromatic aldehyde that serves as a prime example of a versatile synthetic building block. bldpharm.comsynquestlabs.com Its structure, featuring an aldehyde group and two different halogen atoms (bromine and chlorine) on the benzene (B151609) ring, provides multiple sites for chemical modification. uni.lusigmaaldrich.com

The physical and chemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₇H₄BrClO
Molecular Weight 219.46 g/mol
CAS Number 74073-40-8
Appearance White to yellow to brown solid
Storage Temperature Room temperature or refrigerator

Table 1: Physical and Chemical Properties of this compound. bldpharm.comsigmaaldrich.com

The strategic placement of the bromine and chlorine atoms, ortho and meta to the aldehyde respectively, offers opportunities for selective and sequential cross-coupling reactions. The carbon-bromine bond is typically more reactive than the carbon-chlorine bond in palladium-catalyzed reactions, allowing chemists to perform transformations at the bromine site while leaving the chlorine intact for a subsequent reaction. This differential reactivity is a powerful tool for constructing complex, highly substituted aromatic systems.

Simultaneously, the aldehyde group can be used in a variety of transformations to build different functional moieties. For instance, it can be a precursor for the synthesis of heterocyclic compounds, which are core structures in many biologically active molecules. nahrainuniv.edu.iqarabjchem.orgsci-hub.se The combination of a reactive aldehyde and two distinct halogen handles makes this compound a valuable intermediate in medicinal chemistry and materials science for creating novel and complex molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3-chlorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClO/c8-7-5(4-10)2-1-3-6(7)9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEJPLARLFWIYNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70634396
Record name 2-Bromo-3-chlorobenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74073-40-8
Record name 2-Bromo-3-chlorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-3-chlorobenzaldehyde
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Synthetic Methodologies for 2 Bromo 3 Chlorobenzaldehyde

Regioselective Halogenation Strategies

Regioselective halogenation is a cornerstone in the synthesis of specifically substituted aromatic compounds like 2-bromo-3-chlorobenzaldehyde. The directing effects of the substituents on the aromatic ring, coupled with the choice of halogenating agents and reaction conditions, play a pivotal role in achieving the desired isomer.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryl-lithium species. This intermediate can then be quenched with a suitable electrophile to introduce a substituent at the ortho position.

For the synthesis of this compound, a logical precursor is 3-chlorobenzaldehyde (B42229). However, the aldehyde group itself is incompatible with organolithium reagents. Therefore, it is necessary to protect the aldehyde, often as an acetal (B89532), which can also serve as a weak DMG. The chloro substituent also plays a role in activating the adjacent ortho proton.

A study by Kristine Aksjonova and colleagues demonstrated the feasibility of ortho-lithiation on the acetal of 3-chlorobenzaldehyde, specifically 2-(3-chlorophenyl)-1,3-dioxolane (B7848154). researchgate.netresearchgate.net In their work, treatment of this acetal with n-butyllithium (n-BuLi) in tetrahydrofuran (B95107) (THF) at -78°C resulted in the formation of the 2-lithiated species. This intermediate was then successfully trapped with a variety of electrophiles. While their study did not report the use of a brominating agent, it provides a solid foundation for this approach. A suitable brominating agent, such as 1,2-dibromo-1,1,2,2-tetrachloroethane or N-bromosuccinimide (NBS), could be used to quench the lithiated intermediate, leading to the formation of the this compound acetal. Subsequent acidic hydrolysis would then yield the target compound.

The following table summarizes the results from the study on the ortho-lithiation of 2-(3-chlorophenyl)-1,3-dioxolane with various electrophiles, illustrating the versatility of this intermediate. researchgate.netresearchgate.net

Table 1: Synthesis of 2-Substituted 3-Chlorobenzaldehyde Acetals via Directed Ortho-Metalation researchgate.netresearchgate.net

ProductElectrophile (E)EYield (%)
2a I₂I56
2b MeIMe60
2c MeSSMeMeS66
2d ClCO₂EtCO₂Et68
2e ClCON(Me)₂CON(Me)₂32
2f EtN=C=OCONHEt42
2g PrN=C=OCONHPr44
2h TMSN=C=OCONH₂53
2i (PhSO₂)₂NFF19

Electrophilic aromatic substitution is a fundamental reaction for introducing halogen atoms onto a benzene (B151609) ring. The regioselectivity of this reaction is governed by the electronic properties of the substituents already present on the ring. In the case of 3-chlorobenzaldehyde, the chloro group is an ortho-, para-director, while the aldehyde group is a meta-director. Both substituents deactivate the ring towards electrophilic attack, necessitating harsh reaction conditions.

The combined directing effects of the chloro and aldehyde groups in 3-chlorobenzaldehyde favor the introduction of a bromine atom at the 2-position, which is ortho to the chlorine and meta to the aldehyde. Bromination at other positions is sterically and/or electronically disfavored. The electrophilic bromination of 3-methoxybenzaldehyde, a related substrate, exclusively yields the 2-bromo-5-methoxybenzaldehyde, highlighting the strong directing effect of the ortho-para directing group to the position that is also meta to the deactivating aldehyde. mdpi.com

Due to the deactivated nature of the 3-chlorobenzaldehyde ring, a potent electrophilic brominating system is required. This is often achieved by using N-bromosuccinimide (NBS) in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄). sci-hub.se The acid protonates the NBS, increasing the electrophilicity of the bromine atom.

Research on the bromination of other deactivated aromatic aldehydes, such as 3-nitrobenzaldehyde (B41214), has shown that this method is effective. For instance, the bromination of 3-nitrobenzaldehyde with NBS in sulfuric acid at 60°C yields 3-bromo-5-nitrobenzaldehyde (B1283693) in good yield. sci-hub.se Similar conditions would be expected to be effective for the bromination of 3-chlorobenzaldehyde.

Table 2: Bromination of Deactivated Aromatic Compounds with NBS/H₂SO₄ sci-hub.se

EntrySubstrateTime (h)Yield (%)Product
13-Nitrobenzaldehyde1.5923-Bromo-5-nitrobenzaldehyde
23-Nitrobenzonitrile1.5833-Bromo-5-nitrobenzonitrile
33-Nitrobenzoic acid2.5873-Bromo-5-nitrobenzoic acid
43-Nitrobenzamide1.5863-Bromo-5-nitrobenzamide
53,5-Dinitrobenzoic acid1.5863-Bromo-5-nitrobenzoic acid

Halogen-exchange reactions, particularly metal-halogen exchange, provide an alternative route to generate aryl-metal species that can be subsequently functionalized.

This strategy involves the selective replacement of a halogen atom (typically bromine or iodine) with a metal, most commonly lithium, followed by the introduction of a formyl group. For the synthesis of this compound, a plausible starting material would be 1,2-dibromo-3-chlorobenzene. A regioselective lithium-bromine exchange at the 2-position would be required. The relative rates of halogen-metal exchange are generally I > Br > Cl. Between two bromine atoms, the exchange is often faster at the more sterically accessible position or at a position activated by an adjacent directing group. In 1,2-dibromo-3-chlorobenzene, the bromine at the 2-position is flanked by another bromine and a chlorine, making it sterically hindered. However, the inductive effects of the adjacent halogens could influence the acidity of the neighboring protons and the stability of the resulting organolithium species.

A more controlled approach would be to start with a precursor where the desired formyl group position is occupied by a bromine or iodine atom, and the other positions are appropriately substituted. For example, starting from 2,3-dibromochlorobenzene, one might achieve selective metal-halogen exchange at the 2-position, followed by formylation with a suitable formylating agent like N,N-dimethylformamide (DMF). The success of this approach would heavily depend on the ability to achieve regioselective metal-halogen exchange.

Advanced Halogen-Exchange Reactions

Multi-Step Synthesis from Precursors

Multi-step synthesis provides a versatile platform for the preparation of this compound by allowing for the sequential introduction of bromo, chloro, and formyl groups onto the aromatic ring. The choice of precursors and the sequence of reactions are crucial for achieving high yields and purity.

Benzenediazonium salts are highly versatile intermediates in organic synthesis, enabling the introduction of a wide range of functional groups onto an aromatic ring. The Sandmeyer and Gattermann reactions are classic examples of transformations involving diazonium salts that can be adapted for the synthesis of halogenated benzaldehydes.

The Sandmeyer reaction offers a reliable method for converting an aryl amine into an aryl halide using copper(I) salts as catalysts. wikipedia.orglscollege.ac.in In a hypothetical synthesis of this compound, a suitable aniline (B41778) precursor, such as 2-amino-6-chlorobenzaldehyde, could be diazotized with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form the corresponding diazonium salt. Subsequent treatment with copper(I) bromide would introduce the bromo group at the desired position. byjus.com The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. lscollege.ac.in

The Gattermann reaction provides an alternative method for introducing a formyl group onto an aromatic ring, which could be employed in a different synthetic sequence. wikipedia.org This reaction typically uses a mixture of hydrogen cyanide and hydrogen chloride in the presence of a Lewis acid catalyst. wikipedia.org A variation of this reaction, the Gattermann-Koch reaction, utilizes carbon monoxide and hydrochloric acid. wikipedia.org While less common for syntheses of this specific complexity due to the harsh reagents, it remains a fundamental method in aromatic chemistry.

Table 1: Comparison of Sandmeyer and Gattermann Reactions for Aryl Halide and Aldehyde Synthesis
ReactionReagentsTypical SubstrateProductKey Features
Sandmeyer ReactionArN2+X-, CuX (X = Cl, Br)Aryl diazonium saltAryl halideGood yields, versatile for various halides. wikipedia.org
Gattermann ReactionAr-H, HCN, HCl, AlCl3Aromatic hydrocarbonAryl aldehydeDirect formylation of aromatic rings. wikipedia.orgbyjus.com

A plausible and efficient route to this compound involves starting with an appropriately substituted aniline derivative, such as 2-bromo-3-chloroaniline (B79519). This precursor already contains the required halogen substitution pattern. The synthetic challenge then lies in the conversion of the amino group into a formyl group.

This transformation can be achieved through a multi-step sequence. First, the amino group of 2-bromo-3-chloroaniline would be converted to a diazonium salt as described previously. Then, instead of a Sandmeyer reaction to introduce a halide, a reaction that introduces the aldehyde functionality would be employed. One such method is the Gattermann formylation , where the diazonium group is replaced by a formyl group.

Alternatively, the synthesis could proceed via the oxidation of a methyl group. For instance, if 2-bromo-3-chlorotoluene (B1273141) were available, the methyl group could be oxidized to an aldehyde. This can be achieved through various methods, including benzylic halogenation followed by hydrolysis. youtube.com For example, the toluene (B28343) derivative can be treated with N-bromosuccinimide (NBS) in the presence of a radical initiator to form 2-bromo-3-chlorobenzyl bromide, which can then be hydrolyzed to the desired aldehyde.

Table 2: Potential Synthetic Routes from ortho-Substituted Precursors
Starting MaterialKey Transformation StepsIntermediateFinal Product
2-Bromo-3-chloroaniline1. Diazotization 2. Gattermann reaction (or similar formylation)2-Bromo-3-chlorobenzenediazonium saltThis compound
2-Bromo-3-chlorotoluene1. Benzylic bromination (e.g., with NBS) 2. Hydrolysis2-Bromo-3-chlorobenzyl bromideThis compound

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic methods for fine chemicals like this compound. These approaches focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency.

Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the need for volatile and often toxic organic solvents. These reactions are typically carried out by grinding the reactants together, sometimes with a solid catalyst, which can lead to higher reaction rates and improved yields. acs.org

While a specific solvent-free synthesis for this compound is not widely reported, analogous reactions, such as the solvent-free aldol (B89426) condensation to produce chalcones from various benzaldehydes (including chloro- and bromo-substituted ones), have been successfully demonstrated. researchgate.netrsc.org These reactions are often carried out by grinding the aldehyde and another carbonyl compound with a solid base like sodium hydroxide. researchgate.net This suggests the potential for developing solvent-free steps in the synthesis of this compound, particularly in reactions involving solid reagents and products.

Table 3: Principles of Solvent-Free Synthesis in the Context of Aldehyde Chemistry
Green Chemistry PrincipleApplication in Solvent-Free Aldol Condensation rsc.orgPotential Relevance to this compound Synthesis
Waste PreventionElimination of solvent reduces waste generation.Applicable to steps involving solid reactants and catalysts.
Atom EconomyCondensation reactions often have high atom economy.Could be a consideration in designing the overall synthetic route.
Safer Solvents and AuxiliariesAvoids the use of hazardous solvents.Reduces risks associated with solvent toxicity and flammability.
Energy EfficiencyReactions often proceed at room temperature by grinding.Potential for reduced energy consumption compared to refluxing in solvents.

Phase transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). A phase transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant from one phase to another, where the reaction occurs. PTC offers several advantages, including milder reaction conditions, faster reaction rates, and the use of less expensive and less hazardous solvents.

In the context of halogenated aldehyde synthesis, PTC can be particularly useful for oxidation reactions. For example, the oxidation of a substituted toluene (like 2-bromo-3-chlorotoluene) to the corresponding aldehyde can be carried out using an oxidizing agent in an aqueous phase and the toluene derivative in an organic phase, with a phase transfer catalyst to mediate the reaction. This approach can improve the efficiency and selectivity of the oxidation while minimizing side reactions. The use of sustainable oxidants like hydrogen peroxide in such systems is also an area of active research. mdpi.com

Table 4: Application of Phase Transfer Catalysis in Aromatic Aldehyde Synthesis
Reaction TypeSubstrateOxidizing AgentPhase Transfer Catalyst (Example)Advantages
Oxidation of Toluene DerivativesSubstituted TolueneKMnO4, H2O2, etc.Tetrabutylammonium bromide (TBAB)Milder conditions, improved yields, use of inexpensive oxidants.

Advanced Reactivity and Mechanistic Studies of 2 Bromo 3 Chlorobenzaldehyde

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for aryl halides, particularly those bearing electron-withdrawing groups. chemistrysteps.com The reaction typically proceeds through an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgopenstax.org The presence of the aldehyde group in 2-bromo-3-chlorobenzaldehyde makes the aromatic ring electron-deficient and thus susceptible to attack by nucleophiles. chemistrysteps.comyoutube.com

In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring, not the departure of the leaving group. masterorganicchemistry.com Consequently, the reactivity of the halogen leaving group is often dominated by the electronegativity of the halogen, which influences the polarization of the carbon-halogen bond and its susceptibility to nucleophilic attack. The generally accepted order of reactivity for halogens in SNAr reactions is F > Cl ≈ Br > I. masterorganicchemistry.comwuxiapptec.com This is contrary to SN1 and SN2 reactions, where bond strength is the determining factor and iodide is the best leaving group.

For this compound, the carbon attached to the chlorine atom is more electrophilic than the carbon attached to the bromine atom due to chlorine's higher electronegativity. This suggests that nucleophilic attack would preferentially occur at the C-Cl bond. youtube.com Therefore, in a competitive SNAr reaction, the chlorine atom is generally expected to be displaced more readily than the bromine atom.

Table 1: General Reactivity Trend of Halogens in SNAr Reactions

Halogen Electronegativity (Pauling Scale) C-X Bond Polarization Leaving Group Ability in SNAr
Fluorine 3.98 Highest Best
Chlorine 3.16 High Good
Bromine 2.96 Moderate Moderate
Iodine 2.66 Low Poorest

This table illustrates the general principle that higher electronegativity leads to better leaving group ability in SNAr reactions because it facilitates the initial, rate-determining nucleophilic attack.

The aldehyde group (-CHO) is a powerful electron-withdrawing group that strongly influences the reactivity of the benzene (B151609) ring. Through its inductive (-I) and resonance (-M) effects, the aldehyde group withdraws electron density from the aromatic system, making the ring electrophilic and activating it toward nucleophilic attack. chemistrysteps.comopenstax.org

Carbonyl Group Transformations and Derivatizations

The aldehyde functional group in this compound is a key site for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives. These reactions primarily involve the nucleophilic addition to the carbonyl carbon. wiserpub.com

Aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. libretexts.org A specific type, the Claisen-Schmidt condensation, involves the reaction of an aromatic aldehyde with a ketone in the presence of a base or acid catalyst. rjpbcs.comsigmaaldrich.com this compound, lacking α-hydrogens, can serve as the electrophilic partner in this reaction, reacting with an enolizable ketone (such as acetophenone) to form an α,β-unsaturated ketone, commonly known as a chalcone (B49325). rjlbpcs.comnih.gov

The reaction mechanism begins with the deprotonation of the ketone by a base to form a resonance-stabilized enolate. masterorganicchemistry.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of this compound. youtube.com The resulting β-hydroxy ketone intermediate readily undergoes dehydration upon heating to yield the final chalcone product, which is stabilized by conjugation between the aromatic rings and the carbonyl group. rjlbpcs.commasterorganicchemistry.com

Table 2: Representative Claisen-Schmidt Condensation to form Chalcones

Aldehyde Ketone Base Catalyst Product (Chalcone)
This compound Acetophenone NaOH or KOH (E)-1-phenyl-3-(2-bromo-3-chlorophenyl)prop-2-en-1-one
This compound 4-Methylacetophenone NaOH or KOH (E)-1-(p-tolyl)-3-(2-bromo-3-chlorophenyl)prop-2-en-1-one
This compound 4-Methoxyacetophenone NaOH or KOH (E)-1-(4-methoxyphenyl)-3-(2-bromo-3-chlorophenyl)prop-2-en-1-one

This table provides examples of chalcones that can be synthesized from this compound using the Claisen-Schmidt condensation.

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are typically formed through the condensation of a primary amine with an aldehyde or ketone. science.gov This reaction is a cornerstone of imine chemistry and provides a route to a vast array of heterocyclic compounds and coordination complexes. nih.govnanobioletters.com

The reaction of this compound with a primary amine proceeds via nucleophilic addition of the amine to the electrophilic carbonyl carbon of the aldehyde. wiserpub.com This is typically catalyzed by a trace amount of acid and involves the formation of an unstable carbinolamine intermediate. Subsequent dehydration of the carbinolamine, which is the rate-limiting step, leads to the formation of the stable imine (Schiff base) product. andrews.edu A wide variety of primary amines can be used in this reaction, leading to a diverse library of Schiff base derivatives.

Table 3: Examples of Schiff Base Formation with Primary Amines

Aldehyde Primary Amine Product (Schiff Base)
This compound Aniline (B41778) N-(2-bromo-3-chlorobenzylidene)aniline
This compound 4-Nitroaniline N-(2-bromo-3-chlorobenzylidene)-4-nitroaniline
This compound 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine (N,N'E,N,N'E)-N,N'-(2-bromo-3-chlorobenzylidene)-3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diamine nih.govacs.org
This compound Isonicotinic acid hydrazone This compound isonicotinic acid hydrazone

This table showcases the versatility of Schiff base formation using this compound with various primary amines.

Schiff Base Formation and Imine Chemistry

Applications in Heterocyclic Compound Synthesis (e.g., Oxazepines)

This compound serves as a valuable precursor for the synthesis of various heterocyclic compounds, including oxazepines. Oxazepines are seven-membered heterocyclic rings containing oxygen and nitrogen atoms, which are of interest in medicinal chemistry due to their diverse biological activities. jajgastrohepto.orgorientjchem.orgjmchemsci.comscirp.orgcasjournal.org The general synthetic route to 1,3-oxepine derivatives involves the reaction of an aromatic aldehyde with a primary amine to form a Schiff base (imine), followed by a cyclization reaction with an appropriate dienophile, such as maleic anhydride (B1165640). jajgastrohepto.orgjmchemsci.comscirp.org

The initial step is the condensation of this compound with a primary amine to form the corresponding N-substituted imine. This reaction is typically acid-catalyzed and proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

The subsequent and crucial step is the [4+2] cycloaddition reaction of the in situ generated or isolated Schiff base with maleic anhydride. This reaction leads to the formation of a seven-membered oxazepine ring. The reaction is believed to proceed through a concerted pericyclic mechanism. The specific substitution pattern on the resulting oxazepine will depend on the nature of the primary amine used in the initial step.

Reactant 1Reactant 2IntermediateProductReaction Type
This compoundPrimary Amine (R-NH₂)Schiff BaseSubstituted OxazepineCondensation then Cycloaddition
Schiff Base of this compoundMaleic Anhydride-1,3-Oxazepine-4,7-dione derivative[4+2] Cycloaddition

Reduction and Oxidation Reactions of the Aldehyde Moiety

The aldehyde functional group in this compound can be readily reduced to a primary alcohol or oxidized to a carboxylic acid.

Reduction:

The reduction of the aldehyde group to a primary alcohol, (2-bromo-3-chlorophenyl)methanol, can be achieved using a variety of reducing agents. A common and mild reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.comyoutube.com The reaction typically proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. masterorganicchemistry.comyoutube.com The resulting alkoxide is then protonated during the workup to yield the primary alcohol.

Oxidation:

Conversely, the aldehyde can be oxidized to form 2-bromo-3-chlorobenzoic acid. Various oxidizing agents can be employed for this purpose, including potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like pyridinium (B92312) chlorochromate (PCC) under specific conditions. google.com The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. wiserpub.com

ReactionReagentProduct
ReductionSodium Borohydride (NaBH₄)(2-Bromo-3-chlorophenyl)methanol
OxidationPotassium Permanganate (KMnO₄)2-Bromo-3-chlorobenzoic acid

Wittig Reactions

The Wittig reaction provides a powerful method for the conversion of aldehydes and ketones into alkenes. masterorganicchemistry.comudel.eduudel.edulibretexts.orglibretexts.org In the case of this compound, it can be reacted with a phosphorus ylide (a Wittig reagent) to form a substituted styrene (B11656) derivative. The reaction proceeds through the nucleophilic attack of the ylide on the carbonyl carbon, leading to the formation of a betaine (B1666868) intermediate, which then collapses to form an oxaphosphetane. masterorganicchemistry.comlibretexts.orglibretexts.org This four-membered ring intermediate subsequently fragments to yield the desired alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.comlibretexts.orglibretexts.org

The stereochemical outcome of the Wittig reaction (i.e., the formation of the E or Z isomer of the alkene) is dependent on the nature of the ylide used. Stabilized ylides generally favor the formation of the E-alkene, while non-stabilized ylides typically lead to the Z-alkene.

Reactant 1Reactant 2 (Wittig Reagent)IntermediateProduct
This compoundPhosphorus Ylide (Ph₃P=CHR)Betaine, Oxaphosphetane1-(2-Bromo-3-chlorophenyl)alkene

Reductive Amination Reactions

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. masterorganicchemistry.comsigmaaldrich.comacsgcipr.orgorganicreactions.org this compound can be converted into a variety of primary, secondary, or tertiary amines through this process. The reaction involves the initial formation of an imine or enamine intermediate by the reaction of the aldehyde with a primary or secondary amine, respectively. This intermediate is then reduced in situ to the corresponding amine. masterorganicchemistry.comsigmaaldrich.com

A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common as they are selective for the reduction of the iminium ion over the starting aldehyde. masterorganicchemistry.comacsgcipr.org

Reactant 1Reactant 2Reducing AgentProduct
This compoundPrimary Amine (R-NH₂)Sodium Cyanoborohydride (NaBH₃CN)N-((2-Bromo-3-chlorophenyl)methyl)amine
This compoundSecondary Amine (R₂NH)Sodium Triacetoxyborohydride (NaBH(OAc)₃)N,N-Disubstituted-N-((2-bromo-3-chlorophenyl)methyl)amine

Alcoholysis and Acetylation Reactions

Alcoholysis:

In the presence of an alcohol and an acid catalyst, this compound can undergo alcoholysis to form an acetal (B89532). libretexts.orgeudl.eulibretexts.orgresearchgate.net The reaction proceeds through the initial formation of a hemiacetal, which is in equilibrium with the starting aldehyde and alcohol. libretexts.orglibretexts.org In the presence of excess alcohol and an acid catalyst, the hemiacetal can be further converted to the more stable acetal with the elimination of water. libretexts.orglibretexts.org The use of a dehydrating agent can drive the equilibrium towards the formation of the acetal.

Acetylation:

While the aldehyde group itself is not directly acetylated under standard conditions, if the aromatic ring were to contain a hydroxyl group, that group could be readily acetylated using reagents like acetic anhydride or acetyl chloride in the presence of a base such as pyridine (B92270). google.comsciencemadness.org For this compound itself, direct acetylation of the aldehyde group is not a typical reaction. However, conversion of the aldehyde to a diol via reduction and subsequent diacetylation is a plausible two-step transformation.

ReactionReagentsIntermediateProduct
AlcoholysisAlcohol (R-OH), Acid CatalystHemiacetal1-Bromo-2-chloro-3-(dialkoxymethyl)benzene (Acetal)
Acetylation (of a corresponding diol)Acetic Anhydride, Pyridine-(2-Bromo-3-chlorophenyl)methanediyl diacetate

Cross-Coupling Reactions

Suzuki-Miyaura Coupling and Related Processes

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. rsc.orgnih.govrsc.orgnih.gov The bromine atom in this compound is more reactive than the chlorine atom in such reactions and can selectively participate in Suzuki-Miyaura coupling. This allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 2-position of the benzaldehyde (B42025).

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition of the aryl bromide to a palladium(0) complex, transmetalation of the organic group from the boronic acid or its ester to the palladium(II) complex, and reductive elimination to form the coupled product and regenerate the palladium(0) catalyst. The presence of a base is crucial for the transmetalation step.

This reaction provides a versatile route to synthesize a variety of biaryl and styrenyl aldehydes, which are valuable intermediates in organic synthesis.

Reactant 1Reactant 2CatalystBaseProduct
This compoundArylboronic Acid (Ar-B(OH)₂)Palladium Catalyst (e.g., Pd(PPh₃)₄)Base (e.g., Na₂CO₃, K₂CO₃)2-Aryl-3-chlorobenzaldehyde

Other Organometallic Coupling Strategies

The utility of this compound as a building block in complex molecule synthesis is significantly enhanced by its participation in various organometallic coupling reactions. The presence of two distinct halogen atoms (bromine and chlorine) on the aromatic ring offers opportunities for selective and sequential functionalization. While palladium-catalyzed reactions are common, other strategies involving different metals or reagents also play a crucial role.

One important class of reactions involves the use of organocopper reagents, often referred to as Gilman reagents (LiR₂Cu). pressbooks.publibretexts.org These reagents are known to couple with organohalides, effectively forming new carbon-carbon bonds. pressbooks.pub In the case of this compound, the greater reactivity of the C-Br bond compared to the C-Cl bond would likely allow for selective coupling. For instance, reaction with lithium dimethylcopper could potentially yield 3-chloro-2-methylbenzaldehyde. The mechanism typically involves oxidative addition of the organohalide to the copper complex, followed by reductive elimination. libretexts.org

The Suzuki-Miyaura reaction, which couples organoboronic acids with organohalides using a palladium catalyst, is another powerful tool. pressbooks.publibretexts.org This reaction is widely used in the pharmaceutical industry to form biaryl compounds. pressbooks.pub this compound can be selectively coupled at the bromide position with an arylboronic acid to introduce a new aromatic ring, a key step in the synthesis of complex scaffolds. The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

The following table summarizes potential organometallic coupling reactions for this compound, highlighting the selectivity offered by the different halogen substituents.

Coupling ReactionReagent/CatalystTypical SubstratePotential Product with this compound (Selective at C-Br)
Gilman CouplingLiR₂CuAlkyl/Aryl Halide3-Chloro-2-alkyl/aryl-benzaldehyde
Suzuki-Miyaura CouplingR-B(OH)₂ / Pd catalystAryl/Vinyl Halide2-Aryl/vinyl-3-chlorobenzaldehyde
Stille CouplingR-Sn(Alkyl)₃ / Pd catalystAryl/Vinyl Halide2-Aryl/vinyl-3-chlorobenzaldehyde
Heck CouplingAlkene / Pd catalystAryl/Vinyl Halide2-(substituted vinyl)-3-chlorobenzaldehyde

This table presents plausible reactions based on established organometallic coupling principles. Specific experimental conditions would need optimization.

Cycloaddition Reactions

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. This compound, through its aldehyde functionality, can be a precursor for species that participate in such reactions, most notably 1,3-dipolar cycloadditions.

The synthesis of isoxazoles, five-membered heterocyclic rings containing adjacent oxygen and nitrogen atoms, is a prominent application of 1,3-dipolar cycloaddition reactions. edu.krdcore.ac.uk These structures are found in numerous biologically active compounds. edu.krd The general strategy involves the reaction of a nitrile oxide (the 1,3-dipole) with a dipolarophile, such as an alkyne or an alkene. chemtube3d.com

This compound can serve as a starting material for the generation of 2-bromo-3-chlorobenzonitrile (B1524124) oxide. The synthetic sequence typically involves two steps:

Formation of an Aldoxime: The aldehyde is condensed with hydroxylamine (B1172632) (NH₂OH) to form 2-bromo-3-chlorobenzaldoxime.

In situ Generation of Nitrile Oxide: The aldoxime is then oxidized to generate the highly reactive nitrile oxide intermediate. Common methods for this oxidation include treatment with reagents like chloramine-T or hypervalent iodine compounds. core.ac.ukresearchgate.net

The generated 2-bromo-3-chlorobenzonitrile oxide is immediately trapped by a suitable dipolarophile present in the reaction mixture to form the desired isoxazole (B147169) or isoxazoline (B3343090) ring system. nih.gov For example, reaction with an alkyne (R-C≡C-R') yields a substituted isoxazole, while reaction with an alkene (R-CH=CH-R') produces an isoxazoline, which can be subsequently oxidized to an isoxazole if desired.

General Scheme for Isoxazole Synthesis from this compound

Step 1: Aldoxime Formation

Reaction of this compound with hydroxylamine to form the corresponding aldoxime.
Reaction of this compound with hydroxylamine.

Step 2: Nitrile Oxide Generation and 1,3-Dipolar Cycloaddition

In situ oxidation of the aldoxime to a nitrile oxide, followed by cycloaddition with an alkyne to form a substituted isoxazole.
In situ generation of 2-bromo-3-chlorobenzonitrile oxide and subsequent cycloaddition with an alkyne.

Radical Chemistry and Photochemical Transformations

Aromatic aldehydes, including this compound, possess photochemical properties that enable them to participate in and initiate radical reactions upon exposure to light. nih.govnih.gov

Photoinitiators are molecules that, upon absorption of light, generate reactive species such as free radicals. acs.org Aromatic aldehydes can function as effective photoinitiators. nih.govresearchgate.net The process begins with the absorption of UV light, which promotes the aldehyde from its ground state (S₀) to an excited singlet state (S₁). This is followed by a rapid intersystem crossing (ISC) to a more stable, longer-lived triplet state (T₁). beilstein-journals.org

This triplet state benzaldehyde derivative is a potent radical initiator. It can abstract a hydrogen atom from a suitable donor molecule (R-H), generating an α-hydroxybenzyl radical and a new radical (R•). beilstein-journals.org This new radical can then propagate a chain reaction, such as a polymerization or an addition to an alkene. The general ability of aldehydes to initiate chemical transformations after irradiation is a key foundation for their use as photoinitiators in organic synthesis. nih.gov

For this compound, the photochemical behavior would be analogous to that of benzaldehyde. Upon irradiation, it would form the triplet state, which could then initiate radical processes. The presence of the halogen atoms might also influence the photophysical properties and subsequent reactivity, potentially opening pathways for radical reactions involving the carbon-halogen bonds under certain conditions.

Mechanism of Photoinitiation by an Aromatic Aldehyde

StepProcessDescription
1Photoexcitation ArCHO + hν → ¹[ArCHO]
2Intersystem Crossing ¹[ArCHO] → ³[ArCHO]
3Hydrogen Abstraction ³[ArCHO] + R-H → ArĊH(OH) + R•
4Radical Propagation R• + Substrate → Product(s) + new radical
ArCHO represents an aromatic aldehyde like this compound.

Stereochemical Aspects of Reactions Involving this compound

Although this compound is an achiral molecule, its reactions can lead to the formation of chiral products, making the study of stereochemistry crucial. rutgers.edu The stereochemical outcome of reactions at the carbonyl carbon is of particular interest.

Nucleophilic addition to the aldehyde group, for example, generates a new stereocenter. If the nucleophile or reagent is chiral, or if a chiral catalyst is employed, enantioselective synthesis is possible, leading to an excess of one enantiomer over the other. The planar geometry of the aldehyde group presents two distinct faces (re and si) to an incoming nucleophile. The steric and electronic properties of the ortho-bromo and meta-chloro substituents can influence the trajectory of the nucleophilic attack, potentially leading to diastereoselectivity if another stereocenter is present in the nucleophile.

Another important reaction where stereochemistry is key is the Horner-Wadsworth-Emmons (HWE) reaction. mdpi.com This reaction involves the condensation of a phosphonate (B1237965) carbanion with an aldehyde to form an alkene, typically with high selectivity for the (E)-isomer. When this compound is used as the aldehyde component, it would be expected to react with a stabilized phosphonate ylide to produce the corresponding (E)-α,β-unsaturated ester, amide, or ketone. The high (E)-selectivity is a well-documented feature of the HWE reaction with aromatic aldehydes. mdpi.com The specific ratio of E:Z isomers can be influenced by factors such as the nature of the phosphonate, the base used, and the reaction conditions. mdpi.com

Computational Chemistry and Theoretical Studies of 2 Bromo 3 Chlorobenzaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. For a molecule like 2-bromo-3-chlorobenzaldehyde, DFT calculations would typically be employed to understand its conformational preferences, electronic characteristics, and vibrational spectra.

The presence of the aldehyde group in this compound gives rise to the possibility of different conformers, primarily related to the orientation of the carbonyl group relative to the benzene (B151609) ring. Theoretical studies on similar benzaldehydes have identified planar O-cis and O-trans conformers. In the O-cis form, the oxygen atom of the aldehyde group is oriented toward the adjacent substituent (in this case, the bromine atom at the 2-position). In the O-trans form, the oxygen atom is directed away from this substituent.

DFT calculations would be used to optimize the geometry of both potential conformers and calculate their relative energies to determine the most stable form. For many substituted benzaldehydes, the O-trans conformer is found to be more stable due to reduced steric hindrance. The energy difference between the conformers provides insight into the rotational barrier around the C-C bond connecting the aldehyde group to the phenyl ring.

Table 1: Illustrative Conformational Energy Data for a Halogenated Benzaldehyde (B42025) (Note: This data is hypothetical and for illustrative purposes only, as specific data for this compound is not available.)

The electronic properties of this compound can be elucidated through analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that indicates the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring, while the LUMO would likely be centered on the electron-withdrawing aldehyde group. DFT calculations would provide precise energy levels for these orbitals and allow for the calculation of various electronic properties such as ionization potential, electron affinity, and chemical hardness.

Table 2: Representative Frontier Orbital Energies for a Halogenated Benzaldehyde (Note: This data is hypothetical and for illustrative purposes only.)

DFT calculations are highly effective in predicting the vibrational frequencies of molecules, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. A theoretical vibrational analysis for this compound would involve calculating the harmonic frequencies of its most stable conformer. These calculated frequencies are often scaled by an empirical factor to better match experimental data.

The analysis would provide a detailed assignment of the vibrational modes, such as the characteristic C=O stretching of the aldehyde group, C-H stretching and bending modes of the aromatic ring, and the vibrations associated with the C-Br and C-Cl bonds. This information is invaluable for interpreting experimental spectra and understanding the molecule's structural dynamics.

Molecular Dynamics Simulations

While no studies were found, Molecular Dynamics (MD) simulations could be employed to study the behavior of this compound over time. MD simulations would allow for the exploration of its conformational landscape and the dynamics of its interactions with other molecules, such as solvents or biological macromolecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling

In the absence of specific studies, it can be noted that QSAR models are often used to predict the biological activity or properties of a series of compounds based on their chemical structure. If this compound were part of a library of compounds being screened for a particular activity, its computed molecular descriptors (such as HOMO-LUMO energies, dipole moment, and partial charges) would be valuable inputs for developing a QSAR model.

Solvent Effects on Molecular Properties and Reactivity

The properties and reactivity of this compound can be significantly influenced by its environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM), can be used in conjunction with DFT to simulate the effects of different solvents.

These calculations would predict how properties like conformational stability, electronic structure, and vibrational frequencies change in solvents of varying polarity. For instance, the frequency of the C=O stretching vibration is known to be sensitive to the solvent environment, typically shifting to lower wavenumbers in more polar solvents due to stabilization of the polar C=O bond. Such studies would provide a deeper understanding of the solute-solvent interactions at a molecular level.

Applications in Advanced Chemical Research and Development

Precursor in Complex Molecule Synthesis

The utility of 2-Bromo-3-chlorobenzaldehyde as a versatile starting material is most evident in its application toward the synthesis of complex organic molecules. The aldehyde group serves as a handle for chain elongation and the formation of carbon-carbon or carbon-nitrogen bonds, while the two different halogen substituents provide orthogonal sites for metal-catalyzed cross-coupling reactions.

Synthesis of Active Pharmaceutical Ingredients (APIs) and Intermediates

This compound is a recognized building block in the synthesis of pharmaceutically relevant compounds and their intermediates. Its structural framework is incorporated into larger, more complex molecules designed to exhibit specific biological activities.

Detailed research findings indicate its use in the development of novel therapeutic agents. For instance, it has been employed as a starting material in the synthesis of biaryl derivatives that act as YAP/TAZ-TEAD protein-protein interaction inhibitors, which are investigated for potential applications in oncology. google.com In one documented synthetic pathway, this compound undergoes a reduction using sodium borohydride (B1222165) to form the corresponding benzyl (B1604629) alcohol, a key intermediate for further elaboration. google.com

Another significant application is in the synthesis of dihydropyridine-based compounds with hypotensive properties. A specific example involves the reaction of this compound with ethyl acetoacetate (B1235776) and methyl acetoacetate in the presence of ammonia (B1221849) to construct the 1,4-dihydropyridine (B1200194) core. google.com This class of compounds is known for its role as calcium channel blockers. The precise structure of the resulting API, synthesized from this precursor, is detailed in the following table.

PrecursorResulting CompoundTherapeutic ClassReference
This compound2,6-dimethyl-4-(2-bromo-3-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid-3-methylester-5-ethylesterAntihypertensive google.com
This compound(2-bromo-3-chlorophenyl)methanolIntermediate for YAP/TAZ-TEAD PPI Inhibitors google.com
This compoundSpirocyclic Monoacylglycerol lipase (B570770) (MAGL) inhibitorsNeurological Disorders googleapis.com

The compound is also utilized in the synthesis of spirocyclic compounds designed as monoacylglycerol lipase (MAGL) inhibitors, which have potential applications in treating neurological disorders. googleapis.com The initial step in this synthesis involves a reductive amination reaction between this compound and an appropriate amine. googleapis.com

Building Block for Heterocyclic Scaffolds

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and functional materials. This compound serves as a key component in constructing various heterocyclic systems due to the reactivity of its aldehyde and halogen groups.

The synthesis of the 2,6-dimethyl-4-(2-bromo-3-chlorophenyl)-1,4-dihydropyridine scaffold is a prime example of its utility. google.com This reaction, a variation of the Hantzsch pyridine (B92270) synthesis, uses the aldehyde group of the precursor to form the central dihydropyridine (B1217469) ring, a privileged scaffold in medicinal chemistry.

The differential reactivity of the bromine and chlorine atoms can be exploited in sequential cross-coupling reactions to introduce further complexity and build fused ring systems, although specific examples for this precise molecule are part of ongoing research.

Development of Agrochemicals and Specialty Chemicals

In addition to pharmaceuticals, this compound is classified as an intermediate for agrochemicals. guidechem.com While detailed public-domain synthetic routes to specific commercial pesticides or herbicides starting from this exact compound are limited, its structural motifs are relevant to agrochemical design. Halogenated aromatic aldehydes are common precursors for compounds exhibiting fungicidal, herbicidal, or insecticidal properties.

The compound also finds use in the synthesis of specialty chemicals, which are low-volume, high-value products with specific functions. guidechem.com Its utility here stems from its ability to act as a precursor to complex dyes, additives, or other performance-enhancing molecules where a di-halogenated phenyl group is required.

Materials Science Applications

The application of this compound extends into the realm of materials science, where its unique structure can be incorporated into larger polymeric chains to impart specific properties.

Monomers for Polymer Synthesis

While direct polymerization of this compound is not common, its derivatives are valuable in creating functionalized polymers. Structurally related compounds, such as other halogenated benzaldehydes, are known to act as precursors for polymers or as reactive monomers in polymerization processes. smolecule.com The aldehyde functionality can be converted into other groups (e.g., vinyl, ethynyl, or hydroxyl) that are amenable to polymerization. Furthermore, the bromine and chlorine atoms on the aromatic ring can serve as sites for post-polymerization modification, allowing for the fine-tuning of material properties such as flame retardancy, refractive index, or thermal stability.

Catalysis Research

In the field of catalysis, the primary role of this compound is that of a substrate or building block rather than a catalyst or ligand itself. There is limited published research detailing its direct use in the synthesis of catalytic systems. However, its structural isomer, 3-Bromo-2-chlorobenzaldehyde, is noted for its suitability in Suzuki-Miyaura cross-coupling reactions, a staple in modern catalysis. smolecule.com This suggests that this compound is an important substrate for evaluating the efficacy and selectivity of new catalytic methods, particularly those designed to differentiate between aryl-bromide and aryl-chloride bonds.

Mentioned Compounds

Ligand Design for Metal-Catalyzed Reactions

The aldehyde group in this compound is a prime site for the synthesis of Schiff base ligands. These ligands are typically formed through a condensation reaction between an aldehyde or ketone and a primary amine, resulting in a compound with a characteristic carbon-nitrogen double bond (imine). Aromatic aldehydes are particularly useful in this context as they tend to form more stable Schiff bases due to conjugation.

The general process involves reacting this compound with a selected primary amine. The resulting Schiff base can then act as a ligand, coordinating with various transition metals—such as copper, nickel, cobalt, or zinc—to form stable metal complexes. mdpi.comnih.gov The imine nitrogen and other potential donor atoms within the amine precursor can chelate to the metal center.

The bromine and chlorine atoms on the phenyl ring of this compound play a crucial role in modulating the properties of the final metal complex. Their electron-withdrawing nature influences the electron density on the ligand and, consequently, the coordinated metal center. This electronic tuning can significantly impact the catalytic activity, selectivity, and stability of the complex in various metal-catalyzed reactions. Researchers can systematically alter these halogen substituents to fine-tune the catalyst's performance for specific applications, such as in oxidation or cross-coupling reactions.

Table 1: Examples of Ligand Synthesis from Substituted Benzaldehydes
Benzaldehyde (B42025) DerivativeReactantResulting Ligand TypeMetal Ions Complexed
3-Chlorobenzaldehyde (B42229)Isonicotinic acid hydrazideSchiff Base (Hydrazone)Ti(III), V(III), Mn(III), Co(II), Ni(II)
2-Chlorobenzaldehyde2-Amino-6-methoxy-benzothiazoleSchiff BaseCo(II), Ni(II), Cu(II), Cd(II), Cr(III), Fe(III) mdpi.com
5-Bromosalicylaldehyde4-Substituted aminesSchiff BaseCo(II), Cu(II), Ni(II) nih.gov
5-Bromo-2-fluorobenzaldehydeHydroxylamine (B1172632)OximeCu(II), Zn(II), Hg(II) researchgate.net

Organocatalysis

In the field of organocatalysis, where small organic molecules are used to catalyze chemical reactions, substituted aromatic aldehydes like this compound can serve as important substrates. They are frequently employed in multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, offering high efficiency and atom economy.

For instance, various aromatic aldehydes are known to participate in MCRs to synthesize heterocyclic compounds. While direct studies on this compound are not extensively documented, its analogues such as chloro- and bromobenzaldehydes are used in reactions to produce therapeutically relevant scaffolds. researchgate.net These reactions demonstrate that the aldehyde functional group is the primary site of reaction, while the halogen substituents can influence the reaction rate and yield by modifying the electrophilicity of the aldehyde carbon.

Analytical Chemistry Method Development

The development of robust analytical methods is crucial for the quality control, identification, and quantification of chemical compounds. For halogenated benzaldehydes such as this compound, chromatographic techniques are particularly well-suited.

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. researchgate.net A GC method for this compound would typically involve using a capillary column with a suitable stationary phase to separate it from other components in a mixture. nih.gov A flame ionization detector (FID) or, for higher sensitivity and specificity, a mass spectrometer (MS) can be used for detection and quantification. researchgate.netund.edu Given the presence of halogens, a halogen-specific detector (XSD) could also provide high selectivity. nih.gov The development of such a method would require optimization of parameters like column type, temperature program, and gas flow rates to achieve good resolution and accurate quantification. researchgate.net

Utilizing Chemical Signatures for Detection and Quantification

Accurate detection and quantification rely on the unique chemical signatures of a molecule. This compound possesses distinct spectroscopic and spectrometric properties that serve as fingerprints for its identification.

Mass Spectrometry (MS): When coupled with GC, MS provides both qualitative and quantitative data. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight (approximately 218 g/mol , considering the most common isotopes). nih.gov A key signature is the isotopic pattern caused by the presence of one bromine atom (isotopes 79Br and 81Br in a ~1:1 ratio) and one chlorine atom (isotopes 35Cl and 37Cl in a ~3:1 ratio). This results in a characteristic cluster of peaks for the molecular ion and any fragments containing both halogens, which is a definitive marker for the compound. miamioh.edu Common fragmentation patterns for aldehydes include the loss of a hydrogen atom (M-1) or the formyl group (M-29, loss of CHO). libretexts.orgchemguide.co.uk

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups within a molecule. bohrium.com The IR spectrum of this compound would exhibit a strong, characteristic absorption band for the carbonyl (C=O) stretching vibration of the aldehyde group. researchgate.net Additional peaks in the fingerprint region would correspond to the C-Cl, C-Br, and C-H vibrations of the substituted aromatic ring, providing a unique spectral pattern for the compound. bohrium.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed structural information. The ¹H NMR spectrum would show a distinct signal for the aldehyde proton and a complex pattern of signals for the aromatic protons. The ¹³C NMR spectrum would show characteristic peaks for the carbonyl carbon and the carbons of the aromatic ring. This data is available from chemical suppliers and databases, confirming the compound's structure. bldpharm.com

These combined signatures allow for the unambiguous identification and precise quantification of this compound in complex samples.

Table 2: Analytical Signatures of this compound
Analytical TechniqueKey Chemical SignaturePurpose
Mass Spectrometry (MS)Unique molecular ion peak cluster (due to Br and Cl isotopes) and specific fragmentation patterns (e.g., M-1, M-29). miamioh.edulibretexts.orgIdentification and Quantification
Infrared (IR) SpectroscopyStrong carbonyl (C=O) stretching band and unique fingerprint region for the substituted ring. bohrium.comresearchgate.netFunctional Group Identification
¹H NMR SpectroscopyDistinct chemical shifts for the aldehyde proton and aromatic protons.Structural Elucidation
¹³C NMR SpectroscopyCharacteristic chemical shifts for the carbonyl carbon and aromatic carbons.Structural Elucidation

Future Directions and Emerging Research Areas

Sustainable Synthesis of Halogenated Benzaldehydes

The chemical industry is increasingly shifting towards greener and more sustainable synthetic methodologies. For halogenated benzaldehydes, this involves developing processes that reduce waste, use less hazardous materials, and are more energy-efficient.

One promising area is the use of biocatalysis. Modern biocatalysis offers an environmentally friendly alternative to conventional chemical catalysts. Advances in genetic and metabolic engineering are enabling the construction of novel enzymatic pathways for the synthesis of aldehydes, including aromatic variants. Carboxylic acid reductases (CARs), for instance, can catalyze the reduction of corresponding carboxylic acids to aldehydes under mild conditions. The engineering of microorganisms to express specific enzyme cascades could lead to the in vivo production of functionalized benzaldehydes from simple precursors, minimizing the use of harsh reagents and solvents. Research into metabolically stable anaerobic bacterial cultures has already shown the ability to transform various halogenated aromatic aldehydes, indicating the potential for bioremediation and biotransformation pathways.

Another key aspect of sustainable synthesis is the adoption of technologies that improve reaction efficiency and safety, such as microreactor technology, which aligns with the principles of green chemistry by preventing pollution and industrial waste.

Exploration of Novel Catalytic Systems

The development of new catalytic systems is crucial for unlocking novel reactivity and improving the efficiency of synthesizing and modifying halogenated benzaldehydes.

Palladium Catalysis: Palladium catalysts are well-established in cross-coupling reactions, and their application to ortho-bromobenzaldehydes continues to evolve. Research has demonstrated palladium-catalyzed intermolecular acylation of α-diazoesters with ortho-bromobenzaldehydes, where the C(sp²)-H bond of the aldehyde is activated to form various isocoumarin (B1212949) derivatives. Other palladium-catalyzed reactions include the synthesis of 3-oxo-1,3-dihydro-1-isobenzofuranyl alkanoates from 2-bromobenzaldehyde (B122850) and carboxylic acids under carbon monoxide pressure. Furthermore, palladium catalysts enable the efficient reduction of acid chlorides to aldehydes using hydrosilanes, a method that tolerates a wide range of functional groups.

Copper Catalysis: Copper catalysts are gaining attention as a lower-cost and more abundant alternative to precious metals like palladium. They have shown significant utility in C–H bond halogenation reactions. Copper-catalyzed C-H halogenation can proceed through mechanisms such as a single-electron transfer (SET) pathway, particularly in the oxybromination of phenols and anilines. The use of directing groups, including removable ones, allows for highly regioselective ortho-C–H halogenation of aromatic compounds.

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective α-halogenation of carbonyl compounds. This approach avoids the use of metals and provides access to optically active α-halo aldehydes, which are valuable chiral building blocks. Chiral amines and their derivatives have been successfully used to catalyze the direct and enantioselective α-chlorination of aldehydes. Research is expanding to include dihalogenation of alkenes and alkynes, offering stereo- and regio-control to produce complex halogenated molecules.

Catalytic SystemReaction TypeKey FeaturesRelevant Substrates
Palladium-basedIntermolecular Acylation, Carbonylative CouplingEnables C-H bond activation; forms heterocyclic structures.ortho-Bromobenzaldehydes, α-Diazoesters, Carboxylic Acids
Copper-basedC-H Bond HalogenationLow cost; utilizes directing groups for regioselectivity; can proceed via SET mechanism.Aryl-2-carboxamides, Phenols, Anilines
OrganocatalysisAsymmetric α-HalogenationMetal-free; provides access to chiral α-halo aldehydes.Aliphatic and β-chiral aldehydes

Advanced Derivatization for Enhanced Functionality

2-Bromo-3-chlorobenzaldehyde is an ideal starting material for creating more complex molecules due to its distinct reactive sites. Advanced derivatization strategies focus on selectively modifying the aldehyde group or the carbon-halogen bonds.

One effective strategy is ortho-lithiation, which has been used for the functionalization of 3-chlorobenzaldehyde (B42229). By protecting the aldehyde group as a dioxolane, the position ortho to the chlorine atom can be lithiated and then quenched with various electrophiles to introduce new substituents. This allows for the synthesis of a range of 2-substituted 3-chlorobenzaldehydes.

The aldehyde and halogen functionalities also serve as handles for constructing heterocyclic systems, which are prevalent in medicinal chemistry. Halogenated benzaldehydes can be used as precursors for synthesizing heterocycles such as 1,3,4-thiadiazoles, thiazolidinones, and oxazoles through multi-step reaction sequences involving condensation and cyclization. For example, reaction with thiosemicarbazide (B42300) can produce a thiosemicarbazone intermediate, which can then be cyclized to form various sulfur- and nitrogen-containing heterocycles.

Integration with Flow Chemistry Techniques

Flow chemistry, or continuous-flow synthesis, is a powerful technology that is transforming chemical manufacturing. Its integration into the synthesis of halogenated compounds offers significant advantages over traditional batch processing, particularly in terms of safety, efficiency, and scalability.

Halogenation reactions, especially those using elemental halogens like Br₂ or Cl₂, are often highly exothermic and involve toxic, corrosive reagents. In a continuous-flow setup, small volumes of reagents are mixed continuously in a microreactor, allowing for superior heat and mass transfer. This precise control minimizes temperature gradients and hotspots, leading to improved reaction selectivity and enhanced safety. The ability to handle hazardous reagents and intermediates in a closed, automated system significantly reduces operator exposure.

Furthermore, flow chemistry enables access to a wider range of reaction conditions, such as elevated temperatures and pressures, which can accelerate reaction rates and improve yields. The modular nature of flow reactors makes it easier to scale up production by simply running the system for longer or by using multiple reactors in parallel, a process known as "scaling out". This technology is particularly well-suited for the synthesis of halogenated benzaldehydes and their derivatives, offering a safer and more efficient manufacturing pathway.

ParameterBatch ProcessingFlow Chemistry
Safety Higher risk due to large volumes of hazardous reagents and potential for thermal runaway.Enhanced safety due to small reaction volumes, superior heat dissipation, and containment of hazardous materials.
Heat & Mass Transfer Often inefficient, leading to hotspots and reduced selectivity.Highly efficient, ensuring uniform temperature and rapid mixing.
Control & Reproducibility Difficult to precisely control parameters.Precise control over temperature, pressure, and residence time leads to better reproducibility.
Scalability Complex and often requires re-optimization of reaction conditions.Straightforward scaling by continuous operation or parallelization ("scaling out").
Reagent Handling Manual or semi-automated handling of large quantities.Automated, precise dosing of reagents, including toxic gases.

Application in Chemical Biology and Probe Development

Halogenated aromatic aldehydes are valuable building blocks for the synthesis of molecular probes and bioactive molecules used in chemical biology. Their functional groups can be readily modified to introduce reporter tags or reactive handles for bioconjugation.

An emerging area of research is the synthesis of "clickable" bromoarylaldehydes. For example, an azide (B81097) functionality can be introduced into the aromatic ring of a bromobenzaldehyde derivative. The azide group allows the molecule to be attached to other molecules containing an alkyne group via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This is a highly efficient and specific reaction widely used in chemical biology for labeling proteins, nucleic acids, and other biomolecules. The aldehyde and bromine moieties can be further modified to tune the molecule's properties or to serve as additional points of attachment. Such functionalized aldehydes are being investigated for their photophysical properties, suggesting their potential use in developing fluorescent probes for imaging and sensing applications.

Q & A

Basic Questions

Q. What are the key physicochemical properties and characterization methods for 2-bromo-3-chlorobenzaldehyde?

  • Answer : The compound has a molecular formula of C₇H₄BrClO and a molecular weight of 219.46 g/mol (CAS 74073-40-8) . Characterization typically involves:

  • Nuclear Magnetic Resonance (NMR) : To confirm substitution patterns (e.g., bromine and chlorine positions on the benzene ring).
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% in commercial samples) .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : For volatile impurity profiling.
  • Melting Point Analysis : Compare observed values with literature data (e.g., related dichlorobenzaldehydes melt at 72–152°C) .

Q. What safety protocols are critical when handling this compound?

  • Answer : Refer to Safety Data Sheets (SDS) for hazard mitigation:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of vapors.
  • First Aid : Immediate flushing with water for eye/skin exposure; seek medical attention for persistent symptoms .
  • Storage : Keep in airtight containers at room temperature, away from oxidizing agents .

Advanced Research Questions

Q. How can synthetic routes to this compound be optimized for regioselectivity?

  • Answer : Common methods include:

  • Friedel-Crafts Halogenation : Sequential bromination/chlorination of benzaldehyde derivatives, requiring careful control of Lewis acid catalysts (e.g., AlCl₃) to avoid over-halogenation.
  • Directed Ortho-Metalation : Use directing groups (e.g., aldehydes) to position halogens selectively .
  • Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) to isolate high-purity product (>97%) .

Q. What are the challenges in analyzing conflicting spectral data for halogenated benzaldehydes?

  • Answer : Contradictions may arise from:

  • Isomeric impurities : For example, 2-bromo-4-chlorobenzaldehyde (CAS 84459-33-6) could co-elute in HPLC .
  • Solvent artifacts : Deuterated solvents in NMR may obscure peaks.
  • Validation : Cross-check with X-ray crystallography or 2D NMR (e.g., HSQC, HMBC) to resolve ambiguities .

Q. How can this compound serve as a precursor in pharmaceutical intermediates?

  • Answer : Its reactivity enables:

  • Suzuki-Miyaura Coupling : The bromine atom facilitates cross-coupling with boronic acids to form biaryl structures .
  • Aldol Condensation : The aldehyde group reacts with ketones/amines to generate α,β-unsaturated intermediates for drug scaffolds .
  • Reduction : Conversion to 2-bromo-3-chlorobenzyl alcohol for prodrug synthesis .

Q. What strategies mitigate decomposition during storage or reactions involving this compound?

  • Answer : Stability issues stem from:

  • Light Sensitivity : Store in amber glass under inert gas (N₂/Ar) .
  • Thermal Degradation : Avoid temperatures >80°C; monitor via thermogravimetric analysis (TGA).
  • Hydrolysis : Use anhydrous solvents (e.g., THF, DMF) in reactions .

Methodological Considerations

  • Contradiction Resolution : Replicate experiments under varying conditions (e.g., solvent polarity, catalyst loading) to identify reproducible outcomes .
  • Purity Assurance : Validate commercial batches via orthogonal methods (e.g., HPLC + elemental analysis) .
  • Regulatory Compliance : Align synthetic protocols with REACH regulations for halogenated compounds .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.